molecular formula C8H12BrN3S B1502735 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine CAS No. 623588-32-9

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Cat. No.: B1502735
CAS No.: 623588-32-9
M. Wt: 262.17 g/mol
InChI Key: GYJBJUJPIRBKDA-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a useful research compound. Its molecular formula is C8H12BrN3S and its molecular weight is 262.17 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing an overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with a bromine atom and a piperazine moiety. The structural formula can be represented as follows:

C9H11BrN2S\text{C}_9\text{H}_{11}\text{BrN}_2\text{S}

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The thiazole ring can interact with various enzymes, potentially modulating their activity. For instance, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound may engage with specific receptors, including opioid receptors, which are implicated in pain modulation. Studies have indicated that compounds with similar structures can activate these receptors, leading to antinociceptive effects .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans200 µg/mL

These values indicate that while the compound exhibits activity against these pathogens, its efficacy may be lower compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including glioma and breast cancer cells. The IC50 values ranged from 0.13 to 3.8 µM, indicating potent activity against these cells .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, which are critical events in programmed cell death .

Case Studies

A notable study involved the synthesis and evaluation of derivatives of thiazole-piperazine compounds for their analgesic effects. In this study, compounds similar to this compound were tested for their ability to alleviate pain in animal models. Results indicated that these compounds significantly increased pain threshold in mice, suggesting central and peripheral mechanisms at play .

Another investigation focused on the compound's activity against Trypanosoma species, where it was found to suppress parasitemia effectively in infected animal models . This highlights its potential as a therapeutic agent for parasitic infections.

Properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-6-7(9)13-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJBJUJPIRBKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671680
Record name 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623588-32-9
Record name 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5-dibromothiazole (1.000 g, 4.116 mmol) in DIPEA (3.00 mL) was charged with 1-methylpiperazine (0.457 mL, 4.12 mmol) and heated to 110° C. for 3 h then an additional 48 h at rt. The reaction mixture was partitioned between CHCl3 and H2O, and the layers were separated. The aqueous layer was re-extracted with CHCl3 (3×) and the combined organic fractions were dried over Na2SO4, filtered and concentrated in vacuo. The crude material was purified by chromatography on silica gel [eluting with 5% EtOAc in CHCl3→20% EtOAc in CHCl3] resulting in the title compound as an off-white solid. 1H NMR (400 MHz, CDCl3): δ=2.34 (s, 3H), 2.48-2.56 (m, 4H), 3.42-3.51 (m, 4H), 7.07 (s, 1H). MS (ES+): m/z=262.09/264.06 (51/49) [MH+]. HPLC: tR=1.57 & 0.53 min (peak splitting; ZQ2, polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.457 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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